BenchChemオンラインストアへようこそ!

Hydroxy dabrafenib

Drug-Drug Interaction CYP450 Inhibition Metabolite Safety Assessment

Hydroxy dabrafenib (CAS 1195767-77-1), also designated GSK2285403 or dabrafenib metabolite M7, is the primary hydroxylated circulating metabolite of the BRAF V600E inhibitor dabrafenib. It is formed via CYP2C8/CYP3A4-mediated oxidation and retains pharmacological activity, distinguishing it from the inactive carboxy-dabrafenib metabolite.

Molecular Formula C23H20F3N5O3S2
Molecular Weight 535.6 g/mol
CAS No. 1195767-77-1
Cat. No. B1427101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy dabrafenib
CAS1195767-77-1
Molecular FormulaC23H20F3N5O3S2
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
InChIInChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29)
InChIKeyXUORVRVRUPDXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Dabrafenib (CAS 1195767-77-1): Procure with Confidence for Metabolite-Specific Bioanalytical & DDI Research


Hydroxy dabrafenib (CAS 1195767-77-1), also designated GSK2285403 or dabrafenib metabolite M7, is the primary hydroxylated circulating metabolite of the BRAF V600E inhibitor dabrafenib [1]. It is formed via CYP2C8/CYP3A4-mediated oxidation and retains pharmacological activity, distinguishing it from the inactive carboxy-dabrafenib metabolite [1]. As a fully characterized reference standard, it is essential for regulated bioanalytical method validation, therapeutic drug monitoring (TDM), and drug-drug interaction (DDI) risk assessment during ANDA submissions and clinical pharmacokinetic studies [2].

Hydroxy Dabrafenib (1195767-77-1): Why Impurity-Grade or Other Metabolite Standards Cannot Substitute


Substituting hydroxy dabrafenib with the parent drug or other dabrafenib metabolites (e.g., desmethyl-dabrafenib, carboxy-dabrafenib) in analytical workflows introduces unacceptable quantitative bias. Each metabolite possesses a unique CYP inhibition fingerprint, steady-state plasma exposure, and transporter substrate profile [1]. For instance, carboxy-dabrafenib is devoid of CYP inhibitory activity, while hydroxy-dabrafenib selectively inhibits CYP1A2, 2C9, and 3A4 [1]. Regulatory guidance (FDA/EMA) requires metabolite-specific reference standards for validated bioanalytical methods; using a non-identical standard compromises accuracy, precision, and audit-readiness of pharmacokinetic and DDI data submitted in ANDA or NDA packages [2].

Hydroxy Dabrafenib (1195767-77-1): Quantified Differentiation Evidence for Procurement Decisions


CYP450 Inhibition Selectivity: Hydroxy Dabrafenib vs. Carboxy- and Desmethyl-Dabrafenib

Hydroxy dabrafenib exhibits a distinct CYP inhibition spectrum critical for DDI risk assessment. It inhibits CYP1A2 (IC50 83 µM), CYP2C9 (IC50 29 µM), and CYP3A4/midazolam (IC50 44 µM) in human liver microsomes [1]. By contrast, carboxy-dabrafenib shows no inhibition of any P450 isoform tested, while desmethyl-dabrafenib inhibits a broader panel (CYP2B6 IC50 78 µM, CYP2C8 IC50 47 µM, CYP2C9 IC50 6.3 µM, CYP2C19 IC50 36 µM, CYP3A4 IC50 17-28 µM) [1]. This differential profile means that only hydroxy dabrafenib can serve as the specific probe for CYP1A2-mediated interactions among the dabrafenib metabolites.

Drug-Drug Interaction CYP450 Inhibition Metabolite Safety Assessment

Steady-State Trough Exposure: Hydroxy Dabrafenib vs. Parent and Other Metabolites

At the clinically recommended dabrafenib dose (150 mg BID), steady-state pre-dose trough concentrations (geometric mean, %CV) differ substantially among the four circulating entities: hydroxy-dabrafenib 69.3 ng/mL (64.1%), dabrafenib 46.6 ng/mL (83.5%), desmethyl-dabrafenib 291 ng/mL (17.2%), and carboxy-dabrafenib 3608 ng/mL (14.7%) [1]. The hydroxy metabolite's trough concentration is 1.49-fold higher than the parent drug but 4.2-fold lower than desmethyl-dabrafenib, underscoring the need for a dedicated hydroxy-dabrafenib calibration standard in multi-analyte LC-MS/MS panels [2].

Therapeutic Drug Monitoring Population Pharmacokinetics Metabolite Exposure

Transporter Substrate Selectivity: Hydroxy Dabrafenib vs. Carboxy-Dabrafenib

Hydroxy dabrafenib is a confirmed substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), a property shared with dabrafenib and desmethyl-dabrafenib but critically absent in carboxy-dabrafenib [1]. Additionally, in vitro uptake into human hepatocytes is transporter-mediated for hydroxy dabrafenib but not for the parent drug [1]. This differential transporter handling dictates that procurement of a hydroxy dabrafenib standard is mandatory for experiments investigating transporter-mediated DDI, biliary excretion (71.1% of dabrafenib-related material recovered in feces), or hepatic uptake mechanisms [1].

Drug Transporter P-glycoprotein BCRP Hepatobiliary Disposition

Bioanalytical Method Precision: Hydroxy Dabrafenib in Validated LC-MS/MS Panels

In a fully validated LC-MS/MS assay for simultaneous quantitation of BRAF inhibitors and semi-quantitation of their metabolites in human plasma, hydroxy dabrafenib demonstrated within-run precision of 2.2% and between-run precision of 4.8%, meeting FDA bioanalytical method validation criteria (<15% CV) [1]. In the same analytical run, carboxy-dabrafenib yielded between-run precision of 7.1% and desmethyl-dabrafenib 3.7% [1]. The consistent precision of hydroxy dabrafenib across validation batches confirms its suitability as a reliable reference standard for high-throughput TDM and clinical pharmacokinetic studies [1].

LC-MS/MS Validation Bioanalytical Precision Quality Control

DDI Victim Effect Magnitude: Hydroxy Dabrafenib AUC Shift Under CYP3A4 Inhibition

Co-administration of the strong CYP3A4 inhibitor ketoconazole with dabrafenib 150 mg BID produced a differential impact on circulating metabolite exposure [1]. Hydroxy-dabrafenib AUC0-τ increased by 82%, compared to a 68% increase for desmethyl-dabrafenib and a 16% decrease for carboxy-dabrafenib, while dabrafenib parent AUC0-τ increased by 71% [1]. This demonstrates that hydroxy dabrafenib is the metabolite most sensitive to CYP3A4 inhibition, a property that must be accounted for in polypharmacy risk assessment and requires a dedicated hydroxy-dabrafenib analytical standard for accurate quantification [1].

Drug-Drug Interaction CYP3A4 Inhibition Ketoconazole AUC Change

Hydroxy Dabrafenib (1195767-77-1): High-Value Application Scenarios Based on Proven Differentiation


ANDA Bioanalytical Method Validation for Dabrafenib Generic Products

Regulatory ANDA submissions require validated LC-MS/MS methods capable of quantifying dabrafenib and its major circulating metabolites, including hydroxy dabrafenib, in human plasma. The hydroxy dabrafenib reference standard (CAS 1195767-77-1) is necessary for establishing calibration curves, quality control samples, and assessing within-run precision (2.2%) and between-run precision (4.8%) as demonstrated in published validated methods [1]. Its distinct trough concentration (69.3 ng/mL) must be covered by the assay's dynamic range .

Clinical DDI Risk Assessment of CYP3A4 Inhibitors in Polypharmacy

When investigating the DDI liability of co-administered CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) on dabrafenib disposition, hydroxy dabrafenib exhibits the largest exposure increase (+82% AUC) among all circulating species [1]. A certified hydroxy dabrafenib analytical standard is indispensable for accurately measuring this DDI victim effect, which is a data point expected by FDA and EMA reviewers in clinical pharmacology packages [1].

In Vitro Transporter-Mediated Disposition and Hepatobiliary Clearance Studies

Hydroxy dabrafenib is the only dabrafenib metabolite that combines P-gp/BCRP substrate status with transporter-mediated hepatic uptake [1]. Researchers investigating the mechanisms of dabrafenib biliary excretion (71.1% of administered dose) or transporter-based DDI predictions must procure the hydroxy dabrafenib standard to conduct in vitro transwell assays, hepatocyte uptake experiments, and vesicular transport studies [1].

Population Pharmacokinetic Model Development and Exposure-Response Analysis

Population PK/PD models for dabrafenib-based therapies incorporate hydroxy-dabrafenib as a distinct pharmacokinetic compartment because its steady-state AUC (e.g., 7509.5 ng·h/mL in DLT-positive patients vs. 5812 ng·h/mL in DLT-negative patients) correlates with toxicity endpoints [1]. A high-purity hydroxy dabrafenib reference standard enables the generation of accurate plasma concentration data required for NONMEM or Monolix model building and covariate analysis [1].

Quote Request

Request a Quote for Hydroxy dabrafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.